Methyl 7-(3,5-dimethoxyphenyl)heptanoate
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Overview
Description
Methyl 7-(3,5-dimethoxyphenyl)heptanoate is an organic compound belonging to the ester family. It is characterized by a heptanoate chain attached to a 3,5-dimethoxyphenyl group. Esters like this one are known for their pleasant odors and are often used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(3,5-dimethoxyphenyl)heptanoate typically involves the esterification of 7-(3,5-dimethoxyphenyl)heptanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(3,5-dimethoxyphenyl)heptanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions
Major Products Formed
Oxidation: 7-(3,5-dimethoxyphenyl)heptanoic acid.
Reduction: 7-(3,5-dimethoxyphenyl)heptanol.
Substitution: Various substituted esters and amides
Scientific Research Applications
Methyl 7-(3,5-dimethoxyphenyl)heptanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 7-(3,5-dimethoxyphenyl)heptanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 7-(3,5-dimethoxyphenyl)heptanoic acid, which may interact with enzymes and receptors in biological systems. The pathways involved include modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-phenylheptanoate
- Methyl 7-(3-methoxyphenyl)heptanoate
- Methyl 7-(4-methoxyphenyl)heptanoate
Uniqueness
Methyl 7-(3,5-dimethoxyphenyl)heptanoate is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
CAS No. |
88208-99-5 |
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Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
methyl 7-(3,5-dimethoxyphenyl)heptanoate |
InChI |
InChI=1S/C16H24O4/c1-18-14-10-13(11-15(12-14)19-2)8-6-4-5-7-9-16(17)20-3/h10-12H,4-9H2,1-3H3 |
InChI Key |
GTIOLUSTGUFEAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CCCCCCC(=O)OC)OC |
Origin of Product |
United States |
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